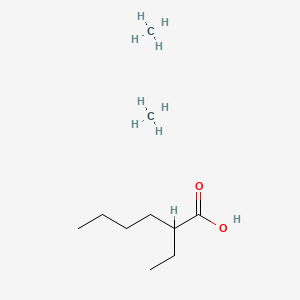
Ferric ferrous 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid, iron(2+) iron(3+) salt is a coordination complex formed between 2-ethylhexanoic acid and iron ions in both +2 and +3 oxidation states. This compound is known for its applications in various industrial and chemical processes due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexanoic acid, iron(2+) iron(3+) salt typically involves the reaction of 2-ethylhexanoic acid with iron salts. One common method is the reaction of 2-ethylhexanoic acid with iron(II) and iron(III) chlorides in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions where 2-ethylhexanoic acid is reacted with iron salts in reactors designed to maintain optimal reaction conditions. The product is then purified through processes such as filtration and distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexanoic acid, iron(2+) iron(3+) salt undergoes various types of chemical reactions, including:
Oxidation and Reduction: The iron ions in the compound can participate in redox reactions, where they alternate between different oxidation states.
Substitution: The compound can undergo ligand exchange reactions where the 2-ethylhexanoic acid ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron oxides, while substitution reactions may produce new coordination complexes .
Scientific Research Applications
2-Ethylhexanoic acid, iron(2+) iron(3+) salt has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid, iron(2+) iron(3+) salt involves its ability to coordinate with various substrates and catalyze reactions. The iron ions in the compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Iron(II) 2-ethylhexanoate: Similar in structure but contains only iron(II) ions.
Iron(III) 2-ethylhexanoate: Contains only iron(III) ions and is used in similar applications.
Uniqueness
2-Ethylhexanoic acid, iron(2+) iron(3+) salt is unique due to the presence of both iron(II) and iron(III) ions, which allows it to participate in a wider range of redox reactions compared to compounds containing only one oxidation state of iron .
Properties
CAS No. |
68201-81-0 |
|---|---|
Molecular Formula |
C10H24O2 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2-ethylhexanoic acid;methane |
InChI |
InChI=1S/C8H16O2.2CH4/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H4 |
InChI Key |
IMVGFDIQASHWEF-UHFFFAOYSA-N |
Canonical SMILES |
C.C.CCCCC(CC)C(=O)O |
Related CAS |
93981-08-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















